6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: is a chemical compound with the molecular formula C10H10ClNO2 It is a derivative of tetrahydroisoquinoline, which is a structural motif found in many natural and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, can be used to prepare tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs .
Biology and Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new drugs targeting various biological pathways. Its derivatives have shown promise in the treatment of neurological disorders, cancer, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in disease pathways, while others may modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A derivative with additional methoxy groups, which may alter its biological activity.
Uniqueness: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This structural feature can be exploited to design compounds with specific properties and enhanced activity .
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
MNMBIZUIUYARKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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